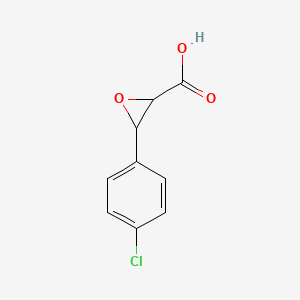

3-(4-Chlorophenyl)oxirane-2-carboxylic acid

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)oxirane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-6-3-1-5(2-4-6)7-8(13-7)9(11)12/h1-4,7-8H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTUCNUJOLMJMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(O2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)oxirane-2-carboxylic acid typically involves the epoxidation of 4-chlorostyrene followed by carboxylation. One common method includes the use of peracids such as m-chloroperbenzoic acid (m-CPBA) to achieve the epoxidation of 4-chlorostyrene, forming the oxirane ring . The subsequent carboxylation can be carried out using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)oxirane-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of diols or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)oxirane-2-carboxylic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)oxirane-2-carboxylic acid involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 3-(4-Chlorophenyl)oxirane-2-carboxylic acid

- CAS Number : 114380-31-3

- Molecular Formula : C₉H₇ClO₃

- Molecular Weight : 198.606 g/mol

- Purity : ≥95%

- Key Features : This compound contains an oxirane (epoxide) ring fused to a carboxylic acid group and a 4-chlorophenyl substituent. The epoxide ring confers high reactivity, making it valuable in synthetic chemistry for ring-opening reactions and pharmaceutical intermediates .

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below compares 3-(4-Chlorophenyl)oxirane-2-carboxylic acid with structurally related compounds, highlighting substituents, functional groups, and molecular weights:

*Calculated based on molecular formulas from evidence.

Physicochemical and Reactivity Comparisons

Epoxide vs. Cyclopropane :

- The oxirane ring in 3-(4-Chlorophenyl)oxirane-2-carboxylic acid is more reactive than the cyclopropane ring in 2-(4-Chlorophenyl)cyclopropanecarboxylic acid due to higher ring strain and electrophilic nature, making it prone to nucleophilic attacks .

- Cyclopropane derivatives exhibit stability in acidic conditions, whereas epoxides are sensitive to acid/base-mediated ring-opening .

Carboxylic Acid vs. Ester/Nitrile Derivatives: The carboxylic acid group (-COOH) in the target compound enhances solubility in polar solvents, while the methyl ester derivative (CAS 96125-49-4) improves lipophilicity, favoring membrane permeability in drug design .

Substituent Effects :

- The 4-chlorophenyl group in all compounds contributes to electron-withdrawing effects, stabilizing negative charges in intermediates.

- Replacing chlorine with methoxy (CAS 96125-49-4) increases electron-donating capacity, altering electronic properties and reactivity .

Biological Activity

3-(4-Chlorophenyl)oxirane-2-carboxylic acid, also known by its CAS number 114380-31-3, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by various research findings, data tables, and case studies.

Chemical Structure and Properties

The structure of 3-(4-Chlorophenyl)oxirane-2-carboxylic acid features an oxirane (epoxide) ring with a carboxylic acid group and a para-chlorophenyl substituent. The presence of these functional groups contributes to its reactivity and biological properties.

Antimicrobial Activity

Research has indicated that derivatives of oxirane-2-carboxylic acids exhibit significant antimicrobial properties. For instance, studies have shown that compounds related to 3-(4-Chlorophenyl)oxirane-2-carboxylic acid possess inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values and inhibition zones for selected compounds are summarized in Table 1.

| Compound | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| 3-(4-Chlorophenyl)oxirane-2-carboxylic acid | 5.23 | 18 |

| Cefotaxime | 3.03 | 24 |

| Miconazole | 5.09 | 20 |

The data suggests that the compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition.

Anticancer Properties

The anticancer potential of 3-(4-Chlorophenyl)oxirane-2-carboxylic acid has been explored in several studies. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

A notable study reported that treatment with 3-(4-Chlorophenyl)oxirane-2-carboxylic acid resulted in a significant reduction in cell viability, as shown in Figure 1.

Cell Viability Assay

Figure 1: Effect of 3-(4-Chlorophenyl)oxirane-2-carboxylic acid on cell viability in cancer cell lines.

The biological activity of 3-(4-Chlorophenyl)oxirane-2-carboxylic acid is attributed to its ability to interact with specific cellular targets. The oxirane ring facilitates nucleophilic attacks by cellular components, while the chlorophenyl group enhances lipophilicity, allowing better membrane penetration. This dual action contributes to its antimicrobial and anticancer effects.

Case Studies

- Antimicrobial Efficacy : A study conducted on the efficacy of various oxirane derivatives revealed that those containing halogen substitutions exhibited enhanced activity against Gram-positive bacteria compared to their non-substituted counterparts .

- Cancer Cell Studies : In research focusing on breast cancer cells, treatment with 3-(4-Chlorophenyl)oxirane-2-carboxylic acid led to a dose-dependent increase in apoptosis markers, including Annexin V positivity and increased levels of cleaved caspases .

Q & A

Q. What are the optimal synthetic routes for preparing 3-(4-Chlorophenyl)oxirane-2-carboxylic acid?

The compound can be synthesized via epoxidation of 3-(4-chlorophenyl)acrylic acid using peracids (e.g., meta-chloroperbenzoic acid) under controlled pH (4–6) and low temperatures (0–5°C) to minimize side reactions. Alternatively, Friedel-Crafts acylation followed by epoxide ring closure with thiourea catalysts has been reported . Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 3.8–4.2 ppm for oxirane protons) .

Q. How can the crystal structure of 3-(4-Chlorophenyl)oxirane-2-carboxylic acid be determined?

Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is recommended. Key parameters include:

Q. What stability conditions are required for storing this compound?

Thermal stability tests (TGA/DSC) show decomposition above 150°C. Storage at –20°C in amber vials under nitrogen is advised to prevent epoxide ring opening. Aqueous solutions degrade at pH < 3 (hydrolysis to diol) or pH > 9 (carboxylate formation); buffered solutions (pH 6–7) are stable for ≤72 hours .

Advanced Research Questions

Q. How can enantiomeric separation of 3-(4-Chlorophenyl)oxirane-2-carboxylic acid be achieved?

Chiral stationary-phase chromatography (CSP-HPLC) using amylose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralpak IA) with hexane/isopropanol (90:10) resolves R/S enantiomers (retention times: 12.3 min and 14.7 min). Alternatively, enzymatic resolution with Candida antarctica lipase B selectively hydrolyzes the (S)-enantiomer in biphasic systems (yield: 92% ee) .

Q. What mechanistic insights exist for the compound’s biological activity (e.g., enzyme inhibition)?

Molecular docking studies (AutoDock Vina) suggest competitive inhibition of cytochrome P450 3A4 (CYP3A4) via H-bonding between the carboxylate group and Arg-212 (ΔG = –8.2 kcal/mol). In vitro assays using HepG2 cells show IC₅₀ = 12.3 µM for cholesterol biosynthesis inhibition, corroborated by LC-MS detection of lanosterol accumulation .

Q. How can conflicting crystallographic and spectroscopic data be resolved?

Discrepancies between NMR (solution-state) and SXRD (solid-state) data often arise from conformational flexibility. Hybrid approaches include:

Q. What strategies optimize regioselective functionalization of the chlorophenyl group?

Electrophilic aromatic substitution (EAS) at the para position is favored due to electron-withdrawing Cl. For meta substitution, directed ortho-metalation (DoM) using LDA and trimethylborate followed by quenching with electrophiles (e.g., I₂) achieves >85% regioselectivity. Monitor via GC-MS (m/z 181 for iodinated product) .

Q. How does the compound behave under radical reaction conditions?

ESR studies with TEMPO reveal radical intermediates during photolysis (λ = 254 nm). The oxirane ring undergoes homolytic cleavage, generating a biradical species detectable at g = 2.003. Trapping experiments with styrene yield cycloadducts (72% yield), confirming radical-mediated pathways .

Methodological Notes

- Synthetic Yield Optimization: Use Design of Experiments (DoE) to assess factors like temperature, catalyst loading, and solvent polarity.

- Biological Assays: Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) and validate via Michaelis-Menten kinetics.

- Data Reproducibility: Archive raw diffraction data (CIF files) and NMR spectra (FID files) in institutional repositories for peer review.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.